molecular formula C5H4ClNO3 B587128 2-(5-Chloroisoxazol-3-yl)acetic acid CAS No. 153773-42-3

2-(5-Chloroisoxazol-3-yl)acetic acid

Katalognummer: B587128
CAS-Nummer: 153773-42-3
Molekulargewicht: 161.541
InChI-Schlüssel: NXDLANXBEYIAKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloroisoxazol-3-yl)acetic acid is a high-purity chemical compound with the CAS Registry Number 153773-42-3 . It has a molecular formula of C 5 H 4 ClNO 3 and a molecular weight of 161.54 g/mol . Its structure is characterized by an isoxazole ring, a five-membered aromatic heterocycle, substituted with a chlorine atom at the 5-position and an acetic acid side chain at the 3-position . This compound is part of the isoxazole family, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. Isoxazole derivatives are extensively utilized in pharmaceutical research for designing novel bioactive molecules . For instance, recent studies highlight that hybrid molecules incorporating isoxazole and other heterocyclic motifs, such as 1,2,3-triazoles, show significant potential as α-glucosidase inhibitors for anti-diabetic research . Furthermore, structural analogs of this compound are investigated as valuable intermediates in synthesizing pyrazole-based inhibitors for antibacterial drug discovery, targeting essential bacterial enzymes . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(5-chloro-1,2-oxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c6-4-1-3(7-10-4)2-5(8)9/h1H,2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLANXBEYIAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(5-Chloroisoxazol-3-yl)acetic acid with structurally related compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point Notable Properties
This compound 153773-42-3 C₅H₄ClNO₃ 173.55 5-Cl, 3-CH₂COOH Not reported Enhanced stability due to Cl; potential antimicrobial/anti-inflammatory applications
2-(3-Methylisoxazol-5-yl)acetic acid 19668-85-0 C₆H₇NO₃ 141.12 3-CH₃, 5-CH₂COOH 101–104°C Lower molar mass; used in peptide synthesis and agrochemical intermediates
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid 24146-84-7 C₁₁H₈ClNO₃ 237.64 4-Cl-phenyl, 3-CH₂COOH Not reported Increased lipophilicity; explored in drug discovery for kinase inhibition
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid 59899-91-1 C₉H₆ClNO₃ 211.60 5-Cl fused benzoisoxazole, 3-CH₂COOH Not reported Extended aromaticity; potential CNS activity due to blood-brain barrier penetration
2-Amino-2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)acetic acid N/A C₅H₇ClN₂O₃ 178.57 3-Cl, dihydro-oxazole, α-amino acid Not reported Unique partial saturation; potential metabolic intermediate or enzyme inhibitor

Key Structural and Functional Differences

Substituent Effects :

  • The chlorine atom in this compound increases electronegativity and metabolic stability compared to the methyl group in 2-(3-Methylisoxazol-5-yl)acetic acid .
  • The 4-chlorophenyl variant (CAS 24146-84-7) introduces a hydrophobic aromatic group, enhancing lipophilicity and membrane permeability .

Physicochemical Properties: Molar Mass: Chlorinated derivatives (e.g., 173.55–237.64 g/mol) are heavier than non-chlorinated analogs like 2-(3-Methylisoxazol-5-yl)acetic acid (141.12 g/mol) . Melting Points: Only 2-(3-Methylisoxazol-5-yl)acetic acid has a reported melting range (101–104°C), suggesting higher crystallinity due to methyl group symmetry .

Biological Relevance :

  • Chlorinated Isoxazoles : Exhibit stronger antimicrobial activity due to halogen bonding with biological targets .
  • Benzoisoxazole Derivatives (e.g., CAS 59899-91-1): Fused aromatic rings improve binding to hydrophobic enzyme pockets, making them candidates for CNS drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Chloroisoxazol-3-yl)acetic acid?

  • The synthesis typically involves multi-step reactions starting from chlorinated isoxazole precursors. Key steps include:

  • Condensation reactions to form the isoxazole ring, often using acetic acid as a solvent under reflux conditions .
  • Functionalization of the isoxazole core with an acetic acid moiety via nucleophilic substitution or coupling reactions. For example, chloroacetic acid may react with a thiol or amino group on the intermediate .
  • Purification via recrystallization (e.g., from DMF/acetic acid mixtures) or column chromatography to isolate the final product .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • The compound is classified as an irritant. Safety measures include:

  • Use of gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Working in a fume hood to avoid inhalation of dust or vapors .
  • Immediate rinsing with water for accidental exposure, followed by medical consultation .

Q. What are the common impurities encountered during synthesis, and how can they be removed?

  • Byproducts from incomplete substitution or side reactions (e.g., unreacted chloroacetic acid or isoxazole intermediates) are typical.
  • Purification strategies :

  • Recrystallization using solvent systems like ethanol/water or DMF/acetic acid .
  • Chromatographic methods (e.g., silica gel chromatography) for polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Key parameters :

  • Temperature : Refluxing (~100–120°C) in acetic acid promotes efficient ring closure and substitution .
  • Stoichiometry : A 10–20% excess of chloroacetic acid ensures complete functionalization .
  • Catalysts : Sodium acetate may act as a base to deprotonate intermediates, accelerating reaction rates .
    • Monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. How do structural modifications to the isoxazole ring or acetic acid moiety influence biological activity?

  • Structure-Activity Relationship (SAR) insights :

  • Electron-withdrawing groups (e.g., Cl on isoxazole) enhance stability and modulate interactions with biological targets (e.g., enzymes or receptors) .
  • Acetic acid substitution : Replacing the carboxylic acid with ester or amide groups alters bioavailability and target affinity. For example, ethyl esters may improve membrane permeability .
    • Experimental validation :
  • In vitro assays (e.g., enzyme inhibition or cell viability tests) compare derivatives .
  • Computational modeling (e.g., molecular docking) predicts binding modes .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Purity assessment :

  • HPLC with UV detection (λ = 254 nm) quantifies impurities .
  • Melting point analysis confirms crystallinity and consistency with literature values .
    • Structural confirmation :
  • NMR spectroscopy (¹H/¹³C) verifies substituent positions and ring structure .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers resolve discrepancies in biological activity data across assay systems?

  • Strategies :

  • Standardize assay conditions (e.g., pH, incubation time, cell line/passage number) to minimize variability .
  • Control experiments : Include reference compounds (e.g., known inhibitors) to validate assay reliability .
  • Mechanistic studies : Use techniques like isothermal titration calorimetry (ITC) to directly measure binding constants, bypassing cell-based variability .

Q. How does the electronic nature of substituents on the isoxazole ring affect reactivity in nucleophilic substitutions?

  • Mechanistic insights :

  • Electron-withdrawing groups (e.g., Cl) activate the isoxazole ring toward nucleophilic attack by increasing electrophilicity at the reaction site .
  • Kinetic studies : First-order kinetics observed in reactions with amines or thiols suggest a rate-determining step involving nucleophile addition .
    • Experimental validation :
  • Hammett plots correlate substituent σ values with reaction rates to quantify electronic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.